Cas no 1355237-98-7 (1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine)
1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine
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- Inchi: 1S/C13H19N3/c1-4-12-5-6-13(14-11(12)2)16-9-7-15(3)8-10-16/h4-6H,1,7-10H2,2-3H3
- InChI Key: IQUSFMVFMBOSTK-UHFFFAOYSA-N
- SMILES: N1(C2=NC(C)=C(C=C)C=C2)CCN(C)CC1
1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM500464-1g |
1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine |
1355237-98-7 | 97% | 1g |
$1061 | 2022-09-03 |
1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine
Introduction to 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine (CAS No. 1355237-98-7)
1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine, identified by its Chemical Abstracts Service (CAS) number 1355237-98-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the piperazine class, which is widely recognized for its role in drug development due to its ability to modulate various biological pathways. The presence of a pyridine ring and a vinyl group in its structure contributes to its potential as a key intermediate in synthesizing novel therapeutic agents.
The molecular structure of 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine features a piperazine core substituted with a 6-methyl-5-vinyl-pyridine moiety at the 4-position. This specific arrangement of functional groups makes it a promising candidate for further exploration in medicinal chemistry. The compound's ability to interact with biological targets such as enzymes and receptors has been a focal point for researchers aiming to develop new treatments for various diseases.
In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine has shown potential in this regard, with preliminary studies suggesting its ability to influence the activity of certain neurotransmitter receptors. This has led to its investigation as a potential therapeutic agent for neurological and psychiatric disorders.
One of the most compelling aspects of this compound is its structural versatility, which allows for further chemical modification to enhance its pharmacological properties. Researchers have been exploring derivatives of 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine to optimize its binding affinity, selectivity, and metabolic stability. These efforts are part of a broader trend in drug discovery where structural modifications are used to fine-tune the biological activity of lead compounds.
The synthesis of 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyridine derivative, followed by functional group transformations that introduce the piperazine moiety. Advanced synthetic techniques, such as transition metal-catalyzed coupling reactions, have been employed to improve efficiency and reduce byproduct formation.
Recent advancements in computational chemistry have also played a crucial role in the study of 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine. Molecular modeling studies have helped researchers predict the compound's interactions with biological targets, providing insights into its potential pharmacological effects. These simulations have been instrumental in guiding experimental designs and accelerating the drug discovery process.
The pharmacological profile of 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine is still under active investigation, but early findings suggest that it may exhibit properties similar to other piperazine derivatives known for their central nervous system activity. Its potential as an agonist or antagonist for various receptors remains an area of intense research interest. Additionally, its structural features may make it useful in developing treatments for conditions such as depression, anxiety, and neurodegenerative disorders.
In conclusion, 1-Methyl-4-(6-methyl-5-vinyl-pyridin-2-yl)-piperazine (CAS No. 1355237-98-7) represents a promising compound in pharmaceutical research due to its unique structure and potential biological activities. Further studies are warranted to fully elucidate its pharmacological properties and explore its therapeutic applications. The combination of synthetic chemistry, computational modeling, and experimental validation will be essential in realizing the full potential of this compound in drug development.
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